
2-(2-Phenylacetamido)ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.
Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.
Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17) |
Clé InChI |
RKOATBUNISXBIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



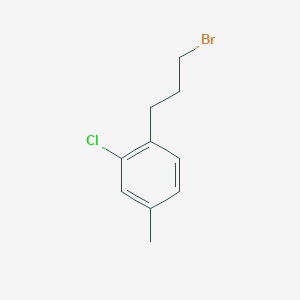

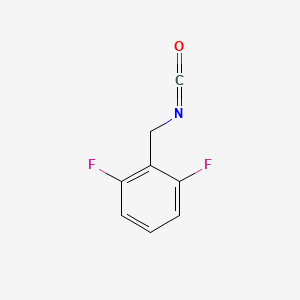

![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
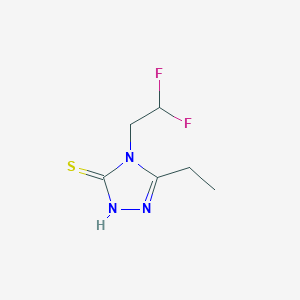
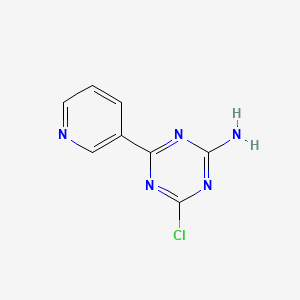
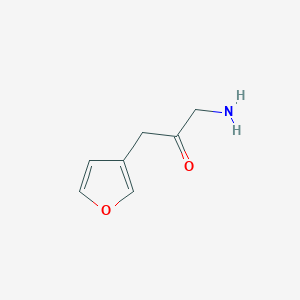
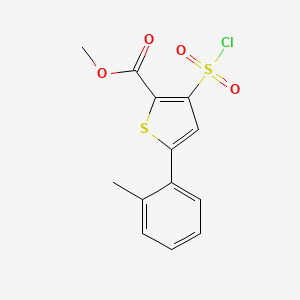
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
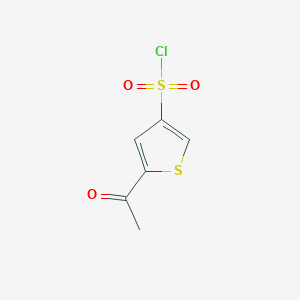
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
